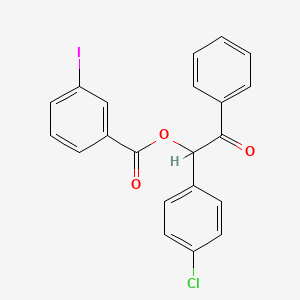![molecular formula C13H16N2O5S B10866089 2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid](/img/structure/B10866089.png)
2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid is a complex organic compound that features a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid typically involves multiple steps. One common route starts with the preparation of the quinoline ring system, followed by the introduction of the sulfonyl group and the acetyl group. The final step involves the attachment of the aminoacetic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the sulfonyl and acetyl groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline ring system and may have similar biological activities.
Sulfonyl-containing compounds: These compounds feature the sulfonyl group and can undergo similar chemical reactions.
Aminoacetic acid derivatives: These compounds contain the aminoacetic acid moiety and may have similar applications in chemistry and biology.
Uniqueness
2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid is unique due to the combination of its functional groups and ring systems. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H16N2O5S |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C13H16N2O5S/c1-9(16)15-6-2-3-10-7-11(4-5-12(10)15)21(19,20)14-8-13(17)18/h4-5,7,14H,2-3,6,8H2,1H3,(H,17,18) |
InChI Key |
OSSROUCQLONOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10866007.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866015.png)
![Methyl 5-chloro-3-{[2-(4-chlorophenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10866027.png)
![N-(3-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10866046.png)
![1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10866059.png)

![N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10866073.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B10866081.png)
![5-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10866088.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10866094.png)
![1,4'-bipiperidin-1'-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10866100.png)
![7-tert-butyl-2-(methylsulfanyl)-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10866108.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10866110.png)
![Methyl [2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10866117.png)
